molecular formula C16H15N5O3 B14977981 N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14977981
M. Wt: 325.32 g/mol
InChI Key: RMVIMKRVHURDFM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Coupling with Benzamide: The tetrazole intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other benzamide derivatives and tetrazole-containing compounds.

    This compound: can be compared to compounds such as 4-(1H-tetrazol-1-yl)benzoic acid and 3,4-dimethoxybenzamide.

Uniqueness

  • The presence of both the tetrazole ring and the dimethoxyphenyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.
  • Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-8-5-12(9-15(14)24-2)18-16(22)11-3-6-13(7-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

RMVIMKRVHURDFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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